molecular formula C16H17NO3 B2511921 tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate CAS No. 1708115-86-9

tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate

Cat. No.: B2511921
CAS No.: 1708115-86-9
M. Wt: 271.316
InChI Key: JDKRFBFOAFVDRB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carbamate group at the indole nitrogen and a 3-hydroxypropynyl substituent at the 3-position. The compound combines the electronic effects of the indole core with the reactive alkyne and hydroxyl functionalities, making it a versatile intermediate in organic synthesis, particularly for click chemistry or further derivatization .

Properties

IUPAC Name

tert-butyl 3-(3-hydroxyprop-1-ynyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)20-15(19)17-11-12(7-6-10-18)13-8-4-5-9-14(13)17/h4-5,8-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKRFBFOAFVDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxypropynyl Group: The hydroxypropynyl group can be introduced through a Sonogashira coupling reaction. This involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a strong acid like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropynyl group can undergo oxidation to form a carbonyl group.

    Reduction: The triple bond in the hydroxypropynyl group can be reduced to a double or single bond.

    Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Antioxidant Activity

One of the prominent applications of this compound is its potential as an antioxidant. Research indicates that derivatives of indole, including tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate, exhibit significant antioxidant properties. A study highlighted that indole derivatives can inhibit reactive oxygen species (ROS), which are linked to various diseases, including cancer and neurodegenerative disorders .

Case Study:
In a comparative analysis, a derivative of indole demonstrated an IC50 value of 28.23 µg/mL against ABTS (2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) radicals), outperforming ascorbic acid, a standard antioxidant . This suggests that this compound could be a promising candidate for further antioxidant studies.

Anticancer Potential

Another significant application is in the field of oncology. The compound's structural features allow it to interact with biological targets implicated in cancer progression. Studies have shown that certain indole derivatives possess anticancer properties by inducing apoptosis in cancer cells.

Case Study:
A synthesis study involving similar indole derivatives reported their efficacy in inhibiting cancer cell proliferation. The molecular docking studies indicated favorable interactions with key proteins involved in cell cycle regulation . This opens avenues for developing new anticancer agents based on the structure of this compound.

Drug Development

The compound's unique structure makes it a valuable scaffold for drug development. Its ability to modulate biological pathways can be exploited to design novel therapeutics.

Research Findings:
Recent studies have focused on modifying the indole core to enhance bioactivity and selectivity against specific targets in disease pathways. For instance, modifications have been made to improve solubility and bioavailability, crucial factors in drug development .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate depends on its application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Diversity

Alkenyl vs. Alkynyl Substituents
  • (E)-tert-Butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate ():

    • Features a 3-hydroxypropenyl group at the 6-position.
    • The double bond (C=C) allows for electrophilic additions (e.g., epoxidation) but lacks the alkyne’s ability to participate in cycloadditions.
    • Converted to a mesylate (15) for nucleophilic substitution reactions, highlighting its role as a precursor for leaving group installation .
  • tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate: The propargyl alcohol group at the 3-position enables alkyne-specific reactions (e.g., Huisgen cycloaddition) and hydroxyl-mediated transformations (e.g., esterification).
Halogenated Analogues
  • tert-Butyl 3-chloro-1H-indole-1-carboxylate ():

    • The chloro substituent acts as a leaving group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Less polar than the hydroxypropynyl group, leading to differences in solubility and chromatographic behavior .
  • tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate ():

    • Combines bromine (electron-withdrawing) and hydroxymethyl (electron-donating) groups.
    • Bromine enhances reactivity in metal-catalyzed couplings, while hydroxymethyl allows for oxidation to carboxylic acids .

Electronic and Steric Effects

  • tert-Butyl 3-(2-formylallyl)-1H-indole-1-carboxylate ():

    • The α,β-unsaturated aldehyde substituent enables conjugate additions and Wittig reactions.
    • The formyl group increases electrophilicity at the indole 3-position, contrasting with the hydroxypropynyl group’s dual nucleophilic (OH) and electrophilic (C≡C) character .
  • tert-Butyl 3-((4R,5S)-2-hydroxy-4,5-dimethyl-5-phenyl-1,2-oxaborolan-4-yl)-1H-indole-1-carboxylate ():

    • The boronate ester group enables Suzuki-Miyaura cross-couplings, a reactivity absent in the hydroxypropynyl analogue.
    • Steric hindrance from the bicyclic boronate may reduce accessibility for further reactions compared to the linear propargyl chain .

Physical Properties and Stability

  • Solubility: The hydroxypropynyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogues like tert-butyl 3-methyl derivatives () .
  • Stability : The propargyl alcohol moiety may undergo oxidation under basic conditions, whereas nitrovinyl derivatives () are more sensitive to reducing agents .

Biological Activity

tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate, with the CAS number 1708115-86-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in viral replication, particularly proteases associated with human herpesvirus (HHV) infections. This inhibition is achieved through covalent interactions with active site residues, which disrupts the proteolytic activity necessary for viral maturation .
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against the HuTu 80 cell line, indicating its potential as an anticancer agent .
  • Anti-inflammatory Properties : Indole derivatives are often associated with anti-inflammatory effects. The specific compound under study may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
Viral Protease InhibitionHHV Protease25 - 334
CytotoxicityHuTu 80 Cell LineSignificant
Anti-inflammatoryVarious TargetsNot specifiedGeneral observations

Case Study: Viral Protease Inhibition

In a study focused on inhibiting HHV proteases, this compound was evaluated alongside other compounds. It demonstrated competitive inhibition with IC50 values ranging from 25 to 334 µM, confirming its potential as a therapeutic agent against herpesvirus infections .

Case Study: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated significant cytotoxicity in the HuTu 80 cell line, suggesting that it could serve as a lead compound for further development in cancer therapy .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis highlights that modifications to the indole core and side chains can significantly influence biological activity. Compounds with halogen substitutions or additional hydroxyl groups generally exhibited enhanced efficacy against viral targets and improved cytotoxic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology:

  • Conventional synthesis: React 3-hydroxyindole with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under reflux in anhydrous THF or DCM .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields (85–92%) by enabling uniform heating and precise temperature control .
  • Functionalization: The hydroxypropynyl group is introduced via Sonogashira coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide, with trimethylsilyl-protected propargyl alcohol as a precursor .
    • Data Contradictions: Microwave synthesis claims higher yields (~90%) than conventional methods (~75%), but scalability remains a challenge .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Techniques:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for CH₃) and hydroxypropynyl moiety (δ ~4.2 ppm for -OH, δ ~2.5–3.0 ppm for alkyne protons) .
  • X-ray crystallography: SHELX or ORTEP-III software refines crystal structures, revealing bond angles and stereochemistry (e.g., E configuration of substituents in related analogs) .
    • Key Data: Crystallographic parameters (e.g., space group P2₁2₁2₁, unit cell dimensions a=8.54 Å, b=10.23 Å, c=14.76 Å for analogs) ensure structural accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Sonogashira coupling in synthesizing the hydroxypropynyl side chain?

  • Mechanism:

  • Palladium(0) oxidatively adds to the indole C3-bromide intermediate, forming a π-allyl complex. Copper iodide facilitates transmetallation with the alkyne, followed by reductive elimination to yield the coupled product .
  • Steric hindrance from the tert-butyl group directs coupling to the C3 position, minimizing side reactions at N1 .
    • Contradictions: Some studies report competing Glaser coupling (alkyne homocoupling) under high Pd concentrations, requiring strict stoichiometric control .

Q. How does the hydroxypropynyl group influence the compound’s bioactivity in medicinal chemistry studies?

  • Structure-Activity Relationship (SAR):

  • The propargyl alcohol moiety enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), confirmed via molecular docking simulations .
  • Comparative Data: Analogues lacking the hydroxy group show reduced binding affinity (IC₅₀ >10 μM vs. 2.5 μM for the hydroxypropynyl variant) in kinase inhibition assays .
    • Methodology:
  • Radioligand displacement assays and isothermal titration calorimetry (ITC) quantify binding thermodynamics .

Q. What strategies resolve contradictions in crystallographic data interpretation for tert-butyl indole derivatives?

  • Approach:

  • Use SHELXL for high-resolution refinement, applying restraints for disordered tert-butyl groups (common in bulky substituents) .
  • Validate hydrogen-bonding networks (e.g., O–H···O=C interactions) using Mercury software, comparing experimental and DFT-calculated geometries .
    • Case Study: Discrepancies in torsional angles (~5° deviation) between X-ray and DFT models highlight the need for dynamic correction in rigid indole cores .

Methodological Recommendations

  • Synthetic Optimization: Screen Pd/ligand ratios (e.g., 1–5 mol%) to suppress homocoupling in Sonogashira reactions .
  • Crystallography: Use Olex2 with SHELXT for rapid structure solution, followed by refinement in SHELXL .
  • SAR Studies: Pair MD simulations (AMBER/CHARMM) with SPR assays to correlate binding kinetics with substituent electronic profiles .

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